(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one
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Overview
Description
(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthothiophenes These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)aniline with a naphthothiophene derivative under acidic or basic conditions. The reaction may require specific catalysts or solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient and cost-effective production. Purification techniques, such as recrystallization or chromatography, are often employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthothiophene oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe or as a ligand for binding studies. Its interactions with biological macromolecules can provide insights into various biochemical processes.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic properties. The presence of the dimethylamino group and the imino linkage can influence the compound’s pharmacokinetic and pharmacodynamic profiles.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s electronic properties, influenced by its structural features, play a crucial role in its interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthothiophene derivatives and imino-substituted aromatic compounds. Examples include:
- Naphtho[2,1-b]thiophene-1(2H)-one derivatives
- Imino-substituted naphthalenes
- Dimethylamino-substituted aromatic compounds
Uniqueness
What sets (Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one apart is its specific combination of functional groups and structural features. The presence of both the dimethylamino group and the imino linkage in a naphthothiophene framework provides unique electronic and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]iminobenzo[e][1]benzothiol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-22(2)15-10-8-14(9-11-15)21-20-19(23)18-16-6-4-3-5-13(16)7-12-17(18)24-20/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCBHTMGCKZVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C(=O)C3=C(S2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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